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molecular formula C8H4F4O2 B057335 2-Fluoro-4-(trifluoromethyl)benzoic acid CAS No. 115029-24-8

2-Fluoro-4-(trifluoromethyl)benzoic acid

Cat. No. B057335
M. Wt: 208.11 g/mol
InChI Key: OCIYTBZXTFPSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273007B2

Procedure details

To the solution of 2-fluoro-4-(trifluoromethyl)benzoic acid (1 kg, 4.805 mol, 1.00 equivalent “eq.”) and CuCl (14.26 g, 0.144 mol, 0.03 eq.) in t-BuOH (11.7 L) was added triethylamine (TEA, 533.8 g, 5.286 mol, 1.10 eq.) dropwise at room temperature (rt). Then the solution was heated to 50° C. and diphenylphosphoryl azide (DPPA, 1393 g, 5.045 mol, 1.05 eq.) was added dropwise to the solution at 50-60° C. After heating at 80˜85° C. overnight the solution was concentrated under vacuum. The residual was dissolved in H2O and filtered. The filtrate was extracted with ethyl acetate. The organic layers was dried with Na2SO4, filtered and concentrated under vacuum. The residual was dissolved in tert-Butyl methyl ether (TBME) and HCl (gas) was bubbled in for 2 hours. The filtrate was collected and dissolved in water and basified with 2 M NaOH. The solution was extracted with TBME. The organic layers were dried and concentrated under vacuum to give 2-fluoro-4-(trifluoromethyl) aniline (498 g, 58%) as a red oil.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
533.8 g
Type
reactant
Reaction Step One
Quantity
11.7 L
Type
solvent
Reaction Step One
Name
CuCl
Quantity
14.26 g
Type
catalyst
Reaction Step One
Quantity
1393 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:3]=1C(O)=O.C([N:17](CC)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1>CC(O)(C)C.Cl[Cu]>[F:1][C:2]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:3]=1[NH2:17]

Inputs

Step One
Name
Quantity
1 kg
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
Name
Quantity
533.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
11.7 L
Type
solvent
Smiles
CC(C)(C)O
Name
CuCl
Quantity
14.26 g
Type
catalyst
Smiles
Cl[Cu]
Step Two
Name
Quantity
1393 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating at 80˜85° C. overnight the solution
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residual was dissolved in H2O
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers was dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residual was dissolved in tert-Butyl methyl ether (TBME)
CUSTOM
Type
CUSTOM
Details
HCl (gas) was bubbled in for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water and basified with 2 M NaOH
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with TBME
CUSTOM
Type
CUSTOM
Details
The organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=C(N)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 498 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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